molecular formula C12H22N2O B7500084 Cyclobutyl-(4-propylpiperazin-1-yl)methanone

Cyclobutyl-(4-propylpiperazin-1-yl)methanone

Cat. No. B7500084
M. Wt: 210.32 g/mol
InChI Key: ZOVPHSXAOIKATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-(4-propylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a synthetic analog of ketamine, a well-known anesthetic and dissociative drug. CPP has been shown to have similar effects to ketamine in animal models, but with fewer side effects and a shorter duration of action. In

Mechanism of Action

Cyclobutyl-(4-propylpiperazin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and synaptic plasticity. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to block the NMDA receptor, leading to increased levels of certain neurotransmitters, such as dopamine and serotonin. This may explain its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to have a rapid onset of action, with effects lasting for several hours. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the brain, which is involved in neuroplasticity and has been implicated in the pathophysiology of depression. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclobutyl-(4-propylpiperazin-1-yl)methanone in lab experiments is its shorter duration of action compared to ketamine. This allows for more precise timing of experiments and reduces the risk of potential side effects. However, Cyclobutyl-(4-propylpiperazin-1-yl)methanone may not be suitable for all experiments, as it may have different effects in different animal models or cell types.

Future Directions

There are several potential future directions for research on Cyclobutyl-(4-propylpiperazin-1-yl)methanone. One area of interest is its potential use in treating addiction and PTSD in humans. Another area of interest is its potential use in studying the role of the NMDA receptor in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Cyclobutyl-(4-propylpiperazin-1-yl)methanone and its potential limitations in lab experiments.

Synthesis Methods

Cyclobutyl-(4-propylpiperazin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 4-propylpiperazine. The resulting intermediate is then reacted with chloroform and a base to yield Cyclobutyl-(4-propylpiperazin-1-yl)methanone. The purity of Cyclobutyl-(4-propylpiperazin-1-yl)methanone can be improved through recrystallization and purification techniques.

Scientific Research Applications

Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been studied for its potential use in various scientific research fields, including neuroscience, psychiatry, and pharmacology. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has been shown to have similar effects to ketamine in animal models, including antidepressant and analgesic effects. Cyclobutyl-(4-propylpiperazin-1-yl)methanone has also been studied for its potential use in treating addiction and post-traumatic stress disorder (PTSD) in humans.

properties

IUPAC Name

cyclobutyl-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-6-13-7-9-14(10-8-13)12(15)11-4-3-5-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVPHSXAOIKATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl-(4-propylpiperazin-1-yl)methanone

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